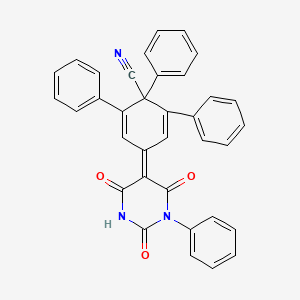
1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the cyclohexadiene ring through Diels-Alder reactions.
Nitrile Formation: Introduction of the carbonitrile group via nucleophilic substitution or addition reactions.
Phenylation: Attachment of phenyl groups through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1-carbonitrile: A simpler analog without the additional phenyl and pyrimidinylidene groups.
1,2,6-Triphenyl-4-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene): A related compound with a similar core structure but different substituents.
Uniqueness
2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87031-32-1 |
|---|---|
分子式 |
C35H23N3O3 |
分子量 |
533.6 g/mol |
IUPAC 名称 |
1,2,6-triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C35H23N3O3/c36-23-35(27-17-9-3-10-18-27)29(24-13-5-1-6-14-24)21-26(22-30(35)25-15-7-2-8-16-25)31-32(39)37-34(41)38(33(31)40)28-19-11-4-12-20-28/h1-22H,(H,37,39,41) |
InChI 键 |
VNGDVIJHQBJNBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)C=C(C2(C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
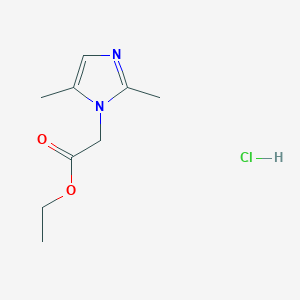
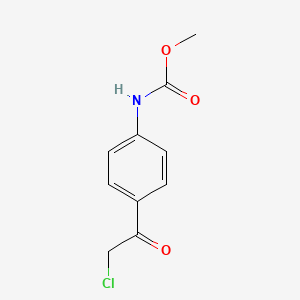
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
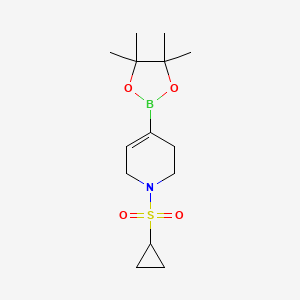
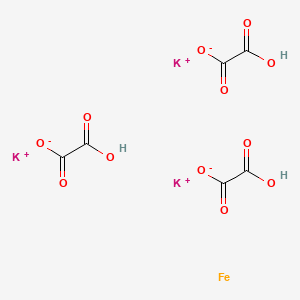
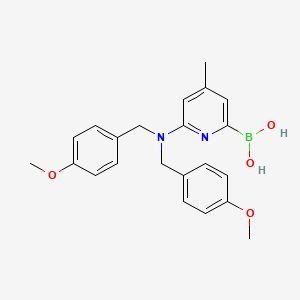
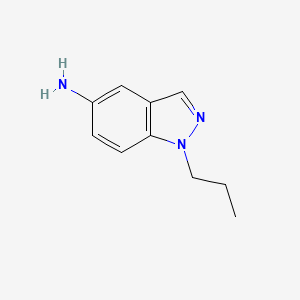
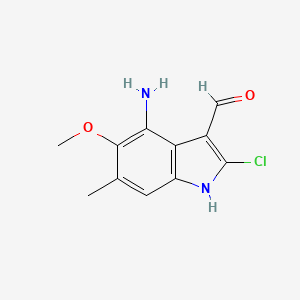
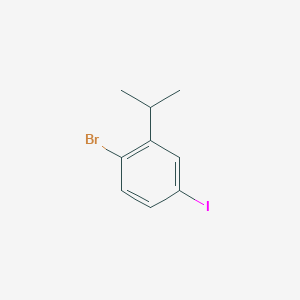
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)


